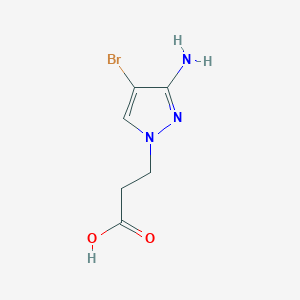

3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-amino-4-bromopyrazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O2/c7-4-3-10(9-6(4)8)2-1-5(11)12/h3H,1-2H2,(H2,8,9)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDJLPXKMXWYRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CCC(=O)O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For 3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid (C₆H₈BrN₄O₂), the expected exact mass of the molecular ion ([M+H]⁺) can be calculated with high precision, allowing for unambiguous confirmation of its molecular formula.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides evidence for the compound's structure. The bromine atom introduces a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 Da ([⁷⁹Br] and [⁸¹Br]), which would be evident for the molecular ion and any bromine-containing fragments.

Key fragmentation pathways for pyrazole (B372694) derivatives often involve the cleavage of the pyrazole ring and the loss of substituents. For the title compound, characteristic fragmentation would likely include:

Loss of the propanoic acid side chain: Cleavage of the N-C bond connecting the propanoic acid moiety to the pyrazole ring.

Decarboxylation: Loss of CO₂ (44 Da) from the propanoic acid side chain.

Cleavage of the pyrazole ring: A common fragmentation pattern for pyrazoles is the loss of N₂H or HCN. researchgate.net

Loss of bromine: Cleavage of the C-Br bond.

Table 1: Predicted HRMS Data and Major Fragments for this compound

| Ion/Fragment Formula | Description | Predicted m/z ([M+H]⁺) |

|---|---|---|

| C₆H₉BrN₄O₂⁺ | Molecular Ion | 264.9931 / 266.9910 |

| C₅H₇BrN₄⁺ | Loss of COOH | 218.9876 / 220.9855 |

| C₆H₇BrN₄⁺ | Loss of H₂O | 246.9825 / 248.9804 |

| C₃H₄BrN₃⁺ | Cleavage of propanoic acid chain | 161.9614 / 163.9593 |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D NMR experiments would be required for the complete and unambiguous assignment of all proton and carbon signals of this compound.

Based on analogous structures, the expected chemical shifts can be predicted. The protons of the propanoic acid side chain would appear as two methylene (B1212753) triplets in the ¹H NMR spectrum. The pyrazole ring has one aromatic proton, which would appear as a singlet. The amino group protons and the carboxylic acid proton are exchangeable and may appear as broad singlets.

In the ¹³C NMR spectrum, six distinct carbon signals are expected: two for the propanoic acid side chain, three for the pyrazole ring, and one for the carboxyl group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyrazole-H5 | ~7.5 - 8.0 (s, 1H) | ~110 - 115 |

| Pyrazole-C3 | - | ~150 - 155 |

| Pyrazole-C4 | - | ~90 - 95 |

| Propanoic-CH₂ (α to N) | ~4.2 - 4.5 (t, 2H) | ~45 - 50 |

| Propanoic-CH₂ (β to N) | ~2.8 - 3.1 (t, 2H) | ~30 - 35 |

| Carboxyl-COOH | ~12.0 - 13.0 (br s, 1H) | ~170 - 175 |

Two-dimensional NMR experiments are essential for confirming the structural assignment by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the two methylene groups of the propanoic acid side chain, confirming their adjacent relationship. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the pyrazole ring and the propanoic acid side chain. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) correlations, which are crucial for piecing together the molecular structure. Key expected correlations would include:

The α-CH₂ protons of the propanoic acid chain to the C3 and C5 carbons of the pyrazole ring, confirming the point of attachment.

The pyrazole-H5 proton to the C3 and C4 carbons of the pyrazole ring.

The β-CH₂ protons to the carboxyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximities between protons. It could be used to confirm the spatial relationship between the propanoic acid side chain and the pyrazole ring.

In the solid state, molecules can exist in different crystalline forms (polymorphs) or in a non-crystalline (amorphous) state. Solid-state NMR (ssNMR) is a powerful technique to probe these different forms, as the NMR signals are sensitive to the local molecular environment and intermolecular interactions. acs.orgresearchgate.net For this compound, ssNMR could be used to:

Identify and characterize different polymorphic forms.

Study the hydrogen bonding network in the solid state, particularly involving the amino and carboxylic acid groups.

Characterize amorphous content in a crystalline sample.

X-ray Crystallography for Single Crystal Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state. nih.govmdpi.comresearchgate.net For this compound, a successful crystallographic analysis would provide:

Unambiguous confirmation of the molecular connectivity and constitution.

Precise bond lengths and angles for all atoms.

Information on the planarity of the pyrazole ring.

The conformation of the propanoic acid side chain relative to the pyrazole ring.

Detailed information about intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate the crystal packing.

Table 3: Representative Crystallographic Data for a Functionalized Pyrazole Derivative

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| β (°) | 105.23 |

| Volume (ų) | 1198.7 |

| Z | 4 |

Note: This is example data for a related pyrazole structure and not the title compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.gov These techniques are complementary and together provide a comprehensive vibrational fingerprint.

Key expected vibrational modes for this compound would include:

O-H stretch: A broad band in the FT-IR spectrum around 2500-3300 cm⁻¹ characteristic of the carboxylic acid dimer.

N-H stretches: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

C=O stretch: A strong absorption in the FT-IR spectrum around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl.

C=N and C=C stretches: Bands in the 1400-1650 cm⁻¹ region corresponding to the pyrazole ring vibrations.

N-H bend: A band around 1600-1650 cm⁻¹ for the amino group scissoring vibration.

C-Br stretch: A band in the lower frequency region (typically 500-650 cm⁻¹).

Table 4: Expected Characteristic Vibrational Frequencies (cm⁻¹)

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| N-H (Amine) | 3300-3500 (medium) | 3300-3500 (medium) |

| C-H (Aromatic/Aliphatic) | 2850-3100 (medium) | 2850-3100 (strong) |

| C=O (Carboxylic Acid) | 1700-1725 (strong) | 1700-1725 (medium) |

| C=N, C=C (Pyrazole Ring) | 1400-1650 (medium-strong) | 1400-1650 (strong) |

| N-H (Amine Bend) | 1600-1650 (medium) | Weak |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (if chiral derivatives are studied)

The parent molecule, this compound, is achiral. However, if chiral derivatives are synthesized, for example, by introducing a stereocenter in the propanoic acid side chain, chiroptical spectroscopy would be essential for determining the absolute configuration of the enantiomers.

Electronic Circular Dichroism (ECD) measures the differential absorption of left- and right-circularly polarized light. chemrxiv.orgnih.govresearchgate.nethilarispublisher.com An experimental ECD spectrum, when compared with a theoretically calculated spectrum for a specific enantiomer (e.g., the R-enantiomer), can unambiguously establish the absolute stereochemistry. A positive or negative Cotton effect in the ECD spectrum corresponds to the electronic transitions of the chromophores within the chiral molecule. For chiral derivatives of the title compound, the pyrazole ring would act as the primary chromophore.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for predicting the electronic structure and reactivity of molecules like 3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid. nih.govresearchgate.net These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electron distribution and energy of the molecule. eurasianjournals.com

The first step in any quantum chemical study is to find the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. tandfonline.com This is typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), which has been shown to provide accurate geometries for pyrazole (B372694) derivatives. nih.govresearchgate.net

The molecule possesses several rotatable bonds, particularly in the propanoic acid side chain, leading to a complex conformational landscape. Theoretical calculations would explore this landscape by systematically rotating these bonds to identify various local energy minima (stable conformers) and the transition states that connect them. The resulting potential energy surface would reveal the most likely shapes the molecule adopts at a given temperature. It is expected that the planar pyrazole ring will be the most rigid part of the structure, while the propanoic acid chain will exhibit greater flexibility. rdd.edu.iq Intramolecular hydrogen bonding, for instance between the carboxylic acid proton and the N2 nitrogen of the pyrazole ring, could play a significant role in stabilizing certain conformations. nih.gov

Table 1: Predicted Key Geometric Parameters for the Optimized Structure of this compound (Illustrative Data) This table presents plausible data based on typical values for pyrazole derivatives calculated at the B3LYP/6-31G(d) level of theory.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | N1-N2 | 1.35 Å |

| C3-N2 | 1.33 Å | |

| C4-C5 | 1.40 Å | |

| C4-Br | 1.88 Å | |

| Bond Angle | N1-N2-C3 | 112.0° |

| N2-C3-C4 | 105.5° | |

| C3-C4-C5 | 108.0° | |

| Dihedral Angle | C5-N1-CH₂-CH₂ | ~90° (example) |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, specifically on the amino group and the ring nitrogen atoms, which are regions of high electron density. nih.gov The LUMO, conversely, would likely be distributed over the pyrazole ring and the bromine atom, indicating these as potential sites for nucleophilic attack. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. schrodinger.com A small gap suggests the molecule is more reactive and easily polarizable, while a large gap indicates high kinetic stability. researchgate.netnih.gov Based on calculations for similar pyrazole derivatives, the HOMO-LUMO gap for this compound is anticipated to be in the range of 4-5 eV, suggesting good stability. nih.govnih.gov

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative Data) This table contains representative values based on DFT calculations for analogous compounds.

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Electron-donating capability |

| LUMO | -1.8 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 | Indicator of chemical reactivity and stability |

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for structure confirmation. nih.govresearchgate.net

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can be converted into NMR chemical shifts (¹H and ¹³C). nih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach are commonly used. nih.gov The predicted shifts for the protons and carbons on the pyrazole ring and the propanoic acid chain would help in assigning experimental spectra. For instance, the carbon atom bonded to bromine (C4) would be expected to have a distinct chemical shift compared to other ring carbons. tandfonline.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum. acs.org The calculations would likely predict strong absorptions in the UV region, corresponding to π→π* transitions within the pyrazole ring's conjugated system. nih.govresearchgate.net

IR Spectroscopy: The calculation of vibrational frequencies provides a theoretical infrared (IR) spectrum. nih.gov This would show characteristic peaks corresponding to specific functional groups, such as the N-H stretching of the amino group, the O-H and C=O stretching of the carboxylic acid, and the C-Br stretching. Comparing the calculated spectrum with experimental data aids in structural verification. tandfonline.com

Molecular Dynamics Simulations for Conformational Stability and Solvent Interactions

While quantum mechanics is excellent for static electronic properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. eurasianjournals.com An MD simulation of this compound would involve placing the molecule in a simulated box, often with explicit solvent molecules like water, and solving Newton's equations of motion for every atom. researchgate.net

These simulations, typically run for nanoseconds or longer, would reveal how the molecule moves, flexes, and changes its conformation in a solution. nih.gov This provides insights into its conformational stability, showing which shapes are preferentially adopted and how quickly it transitions between them. Furthermore, MD simulations can elucidate the specific interactions between the molecule and the surrounding solvent, such as the formation and breaking of hydrogen bonds between the amino and carboxyl groups and water molecules, which is crucial for understanding its solubility and behavior in a biological context. nih.gov

Reaction Mechanism Elucidation via Transition State Calculations

Theoretical chemistry can be used to map out the entire energy landscape of a chemical reaction, providing a detailed mechanism. pharmaguideline.com If this compound were to undergo a reaction, such as cyclization or substitution, computational methods could be used to identify the structures of the reactants, products, and any intermediates. mdpi.com

Crucially, these methods can locate the transition state (TS)—the highest energy point along the reaction pathway. nih.gov By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined. This information is vital for predicting reaction rates and understanding why certain reaction pathways are favored over others. For pyrazole derivatives, such calculations have been used to study proton transfer, electrophilic substitution, and cycloaddition reactions. nih.govpharmaguideline.com

Cheminformatics Approaches for Structural Analysis and Property Prediction

Cheminformatics employs computational methods to analyze chemical data and predict the properties of molecules. For this compound, various cheminformatics tools could be applied.

Quantitative Structure-Activity Relationship (QSAR) models, which correlate structural features (descriptors) with biological activity, could be developed if a series of similar compounds with known activities were available. nih.govresearchgate.net Even without activity data, numerous molecular descriptors can be calculated for this compound, such as molecular weight, logP (lipophilicity), polar surface area, and the number of hydrogen bond donors and acceptors. nih.govijsdr.org These descriptors are fundamental in drug discovery for predicting properties like solubility, permeability, and general "drug-likeness" according to rules like Lipinski's Rule of Five. nih.gov

Table 3: Predicted Physicochemical Properties using Cheminformatics (Illustrative Data)

| Property | Predicted Value | Significance |

| Molecular Weight | 264.09 g/mol | Basic molecular property |

| logP | 0.85 | Indicates moderate lipophilicity |

| Polar Surface Area (PSA) | 85.3 Ų | Influences membrane permeability |

| Hydrogen Bond Donors | 3 | Potential for H-bond interactions |

| Hydrogen Bond Acceptors | 4 | Potential for H-bond interactions |

Molecular Descriptors Calculation and Analysis

Molecular descriptors are numerical values that encode chemical information and are derived from the molecular structure. They play a crucial role in understanding the physicochemical characteristics of a compound and are fundamental to the development of predictive models such as Quantitative Structure-Activity Relationships (QSAR). For this compound, a variety of descriptors can be calculated to profile its potential as a drug candidate.

These descriptors, summarized in the table below, provide insights into the molecule's size, lipophilicity, polarity, and flexibility.

The calculated molecular weight of 249.05 g/mol falls well within the range preferred for small molecule drugs. The LogP value of 0.58 suggests a relatively balanced solubility between lipid and aqueous phases, which is often a desirable characteristic for oral bioavailability. A Topological Polar Surface Area (TPSA) of 81.59 Ų indicates the molecule's potential to permeate cell membranes. The number of hydrogen bond donors and acceptors, along with the number of rotatable bonds, are crucial for determining the molecule's binding affinity and conformational flexibility when interacting with biological targets. These calculated values serve as a foundational dataset for further computational modeling.

Predictive Modeling for Chemical and Biological Interactions (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies have been published for this compound, the principles of QSAR can be applied to predict its potential biological interactions and guide the design of more potent analogues.

A hypothetical QSAR study for a series of compounds including this compound would involve several key steps:

Data Set Selection: A diverse set of pyrazole derivatives with experimentally determined biological activities against a specific target (e.g., an enzyme or receptor) would be compiled. This dataset would include the title compound.

Descriptor Calculation: For each compound in the series, a wide range of molecular descriptors (constitutional, topological, geometrical, and electronic) would be calculated.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be employed to build a mathematical model that correlates a subset of the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the developed QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

For instance, a QSAR model for a series of pyrazole-based kinase inhibitors might reveal that descriptors related to hydrophobicity, molecular shape, and the presence of specific pharmacophoric features (like hydrogen bond donors/acceptors at particular positions) are critical for inhibitory activity. The contribution of the substituents on the pyrazole ring—in this case, the amino, bromo, and propanoic acid groups—would be quantified by the model.

The insights gained from such a QSAR model could then be used to:

Predict the biological activity of new, unsynthesized derivatives of this compound.

Identify the key structural features responsible for the desired biological effect.

Guide the rational design of new compounds with improved potency and selectivity.

The application of QSAR and other predictive modeling techniques is an indispensable tool in modern drug discovery, enabling a more focused and efficient search for novel therapeutic agents.

Chemical Reactivity and Mechanistic Studies

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is an electron-rich aromatic system, but its reactivity is significantly modulated by the attached substituents. The N1-propanoic acid group, the C3-amino group, and the C4-bromo group each exert electronic effects that influence the outcome of reactions on the heterocyclic core.

Electrophilic substitution on the carbon atoms of a pyrazole ring generally proceeds at a rate comparable to that of benzene. researchgate.net The position of substitution is governed by the directing effects of the existing substituents. In 3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid, the situation is as follows:

The amino group at the C3 position is a powerful activating group and is ortho, para-directing.

The bromo group at the C4 position is a deactivating group but is also ortho, para-directing.

The C4 position is already substituted with bromine. The C3 position bears the amino group. Therefore, the only available carbon atom on the pyrazole ring for electrophilic attack is the C5 position. The strong activating effect of the C3-amino group directs incoming electrophiles to the C5 position. The N2 atom, with its available lone pair of electrons, is also a potential site for electrophilic attack. pharmaguideline.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Potential Electrophile | Predicted Site of Substitution | Governing Factor |

|---|---|---|---|

| Nitration | NO₂⁺ | C5 | Activating effect of C3-amino group |

| Halogenation | Br⁺, Cl⁺ | C5 | Activating effect of C3-amino group |

| Sulfonation | SO₃ | C5 | Activating effect of C3-amino group |

| Friedel-Crafts Acylation | RCO⁺ | C5 | Activating effect of C3-amino group |

Halogens attached to pyrazole rings can undergo nucleophilic substitution, particularly when the ring is activated by electron-withdrawing groups. osti.govrsc.org For instance, the reaction of 4-bromo-1-methyl-3-nitropyrazole-5-carboxylic acid with arylamines proceeds via substitution of the bromo group, often facilitated by the presence of copper salts. osti.gov In the case of this compound, the bromo group at C4 is not activated by a strongly electron-withdrawing group like a nitro group. Therefore, forcing conditions or catalysis, such as copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Ullmann condensation), would likely be required to achieve nucleophilic substitution of the bromo atom.

Potential nucleophiles for this transformation could include:

Amines (R-NH₂)

Alkoxides (R-O⁻)

Thiolates (R-S⁻)

Cyanide (CN⁻)

Transformations Involving the Amino Group (e.g., acylation, diazotization-Sandmeyer reactions)

The primary amino group at the C3 position is a key site for functionalization. researchgate.netarkat-usa.org Its reactions are characteristic of aromatic amines.

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. acs.orgresearchgate.net This reaction can be used to introduce a variety of acyl groups onto the pyrazole ring.

Diazotization-Sandmeyer Reactions: The C3-amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. nih.govorganic-chemistry.org Aryl diazonium salts are highly valuable synthetic intermediates because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas). masterorganicchemistry.com The resulting diazonium salt of the pyrazole can then undergo various transformations, most notably the Sandmeyer reaction, to introduce a range of substituents at the C3 position. wikipedia.org

The Sandmeyer reaction, which utilizes copper(I) salts as catalysts, allows for the replacement of the diazonium group with halides or pseudohalides. wikipedia.org

Table 2: Potential Sandmeyer Reactions at the C3-Position

| Reagent | Product | Resulting C3-Substituent |

|---|---|---|

| CuCl / HCl | 3-(3-chloro-4-bromo-1H-pyrazol-1-yl)propanoic acid | -Cl |

| CuBr / HBr | 3-(3,4-dibromo-1H-pyrazol-1-yl)propanoic acid | -Br |

| CuCN / KCN | 3-(4-bromo-3-cyano-1H-pyrazol-1-yl)propanoic acid | -CN |

| H₂O, Δ (Verkochung) | 3-(4-bromo-3-hydroxy-1H-pyrazol-1-yl)propanoic acid | -OH |

| HBF₄, Δ (Balz–Schiemann) | 3-(4-bromo-3-fluoro-1H-pyrazol-1-yl)propanoic acid | -F |

Reactions of the Propanoic Acid Moiety (e.g., esterification, amide formation)

The propanoic acid side chain at the N1 position undergoes the characteristic reactions of carboxylic acids.

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk This is a reversible equilibrium-controlled process known as Fischer esterification. ceon.rsresearchgate.net The reaction rate and yield are influenced by factors such as the molar ratio of reactants, temperature, and the structure of the alcohol. ceon.rsresearchgate.net

Amide Formation: Direct reaction of the carboxylic acid with an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. khanacademy.org To form an amide, the carboxylic acid must first be activated. Common methods include:

Conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an amine. fishersci.co.uk

Use of peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt), to facilitate the reaction with an amine under milder conditions. fishersci.co.uknih.gov

These reactions allow for the attachment of a wide array of alcohol or amine fragments to the N1-side chain, enabling the synthesis of diverse libraries of compounds.

Investigation of Reaction Kinetics and Thermodynamics

Detailed mechanistic understanding of the reactions involving this compound requires the investigation of reaction kinetics and thermodynamics. Such studies provide quantitative data on reaction rates, activation energies, and the influence of substituents on reactivity. researchgate.net

For instance, the kinetics of pyrazoline formation from chalcones have been studied, revealing a first-order reaction and allowing for the calculation of Arrhenius and thermodynamic activation parameters. researchgate.net In other studies, the choice between kinetic and thermodynamic control has been shown to dictate the final product in the synthesis of substituted pyrazoles. nih.gov Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling reaction pathways, calculating transition state energies (activation barriers), and predicting product distributions, complementing experimental kinetic data. nih.govwuxiapptec.com

Table 3: Illustrative Kinetic and Thermodynamic Parameters for a Hypothetical Reaction (Note: This table is for illustrative purposes, based on data types found in pyrazole kinetic studies researchgate.net)

| Temperature (K) | Rate Constant, k (s⁻¹) | Activation Energy, Eₐ (kJ/mol) | Enthalpy of Activation, ΔH‡ (kJ/mol) | Entropy of Activation, ΔS‡ (J/mol·K) | Gibbs Free Energy of Activation, ΔG‡ (kJ/mol) |

|---|---|---|---|---|---|

| 298 | 1.5 x 10⁻⁴ | 65.0 | 62.5 | -80.0 | 86.3 |

| 308 | 4.2 x 10⁻⁴ | 87.1 | |||

| 318 | 11.1 x 10⁻⁴ | 87.9 |

Catalytic Transformations Utilizing the Pyrazole Core

The pyrazole nucleus is a versatile scaffold in coordination chemistry and catalysis. nih.gov Pyrazole-containing molecules can act as ligands for transition metals, with the N2 nitrogen atom being a primary coordination site. The resulting metal complexes can exhibit significant catalytic activity.

Although the N1-position of this compound is substituted, the molecule can still function as a ligand. The electronic properties of the pyrazole ring, tuned by the amino and bromo substituents, would influence the properties of the resulting metal complex.

Key areas where pyrazole-based ligands are employed include:

C-H Functionalization: Transition-metal catalysts are used for the direct functionalization of C-H bonds on the pyrazole ring, providing an efficient route to complex derivatives without the need for pre-functionalized starting materials. nih.gov

Oxidation Reactions: Pyrazole-based ligands have been used to synthesize metal complexes that catalyze oxidation reactions, such as the oxidation of catechols. bohrium.com

Hydrogenation and Transfer Hydrogenation: Ruthenium complexes bearing protic pyrazole ligands have been shown to be effective catalysts for the hydrogenation and transfer hydrogenation of ketones and other unsaturated functional groups. nih.gov The pyrazole moiety can participate in metal-ligand cooperation, facilitating proton transfer steps that are crucial to the catalytic cycle. mdpi.com

The subject compound could be utilized as a building block to synthesize more complex ligands, where the propanoic acid or amino groups serve as additional coordination sites or points of attachment, leading to new catalysts with unique reactivity and selectivity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Modification of the Pyrazole (B372694) Ring Substituents (Amino, Bromo)

The amino and bromo groups on the pyrazole ring are key determinants of the molecule's electronic and steric properties, which in turn affect its biological activity and chemical reactivity.

Amino Group Modification: The amino group at the C3 position is a potential hydrogen bond donor and can be crucial for binding to biological targets. researchgate.net Modifications to this group can significantly alter the compound's activity. For instance, acylation or alkylation of the amino group can modulate its hydrogen bonding capacity and lipophilicity. Bioisosteric replacement, substituting the amino group with functionalities like a hydroxyl or a methyl group, can also provide insights into the necessity of the amino group for a specific biological effect. nih.gov

Table 1: Hypothetical SAR Data for Amino Group Modification

| Compound ID | Modification at C3 | Relative Activity (%) | Rationale for Change in Activity |

|---|---|---|---|

| Parent | -NH₂ | 100 | Baseline activity with hydrogen bond donating capability. |

| 1a | -NH-C(O)CH₃ | 70 | Reduced hydrogen bond donation and increased steric bulk may hinder binding. |

| 1b | -N(CH₃)₂ | 50 | Loss of hydrogen bond donation and increased steric hindrance likely reduces affinity. |

| 1c | -OH | 85 | Can still act as a hydrogen bond donor, potentially retaining significant activity. |

| 1d | -H | 20 | Removal of the key interacting group leads to a substantial loss of activity. |

Bromo Group Modification: The bromo substituent at the C4 position influences the electronic nature of the pyrazole ring and can be involved in halogen bonding, a significant interaction in drug-receptor binding. researchgate.net Replacing bromine with other halogens or different functional groups can fine-tune the compound's properties. For example, substitution with a smaller halogen like chlorine or a larger one like iodine can alter both the steric profile and the strength of halogen bonding.

Table 2: Hypothetical SPR Data for Bromo Group Modification

| Compound ID | Modification at C4 | Lipophilicity (LogP) | Electronic Effect |

|---|---|---|---|

| Parent | -Br | 1.12 | Electron-withdrawing, moderate halogen bond donor. |

| 2a | -Cl | 0.85 | Stronger electron-withdrawing effect, weaker halogen bond donor. |

| 2b | -I | 1.55 | Weaker electron-withdrawing effect, stronger halogen bond donor. |

| 2c | -F | 0.60 | Strongest electron-withdrawing effect, very weak halogen bond donor. |

| 2d | -CH₃ | 1.30 | Electron-donating, alters steric and electronic profile significantly. |

Variation of the Propanoic Acid Chain and its Terminal Functionality

The propanoic acid side chain at the N1 position of the pyrazole ring is a critical component that influences the compound's solubility, pharmacokinetic properties, and interaction with target proteins.

Modifications to the length of the alkyl chain can affect the compound's flexibility and its ability to position the terminal functional group optimally for binding. Shortening or lengthening the chain from three carbons can lead to a loss of activity if a precise distance is required for interaction with a biological target.

The terminal carboxylic acid is a key feature, likely involved in forming strong ionic interactions or hydrogen bonds. Esterification or amidation of this group would neutralize the charge and alter its hydrogen bonding pattern, which can have a profound impact on biological activity.

Table 3: Hypothetical SAR Data for Propanoic Acid Chain Modification

| Compound ID | Side Chain at N1 | Relative Activity (%) | Rationale for Change in Activity |

|---|---|---|---|

| Parent | -(CH₂)₂-COOH | 100 | Optimal length and terminal carboxylate for binding. |

| 3a | -(CH₂)₂-COOCH₃ | 40 | Loss of ionic interaction and reduced hydrogen bonding capability. |

| 3b | -(CH₂)₂-CONH₂ | 65 | Can still participate in hydrogen bonding, but lacks the ionic character. |

| 3c | -CH₂-COOH | 75 | Shorter chain may lead to suboptimal positioning of the carboxylate. |

| 3d | -(CH₂)₃-COOH | 50 | Longer chain may introduce steric clashes or improper orientation. |

Stereochemical Influences on Chemical Reactivity and Biological Interactions

The presence of a chiral center in derivatives of 3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid can lead to stereoisomers with distinct chemical and biological properties. For instance, if a methyl group were introduced at the alpha-position of the propanoic acid chain, it would create a chiral center. The (R)- and (S)-enantiomers could exhibit different binding affinities for a chiral receptor or enzyme active site due to their different three-dimensional arrangements. One enantiomer might fit perfectly into a binding pocket, while the other could be sterically hindered. This stereoselectivity is a common phenomenon in pharmacology, where often only one enantiomer is responsible for the desired therapeutic effect.

Correlation of Structural Features with Specific Molecular Target Binding and Biochemical Effects (mechanistic focus)

While the specific molecular targets of this compound are not extensively documented in publicly available literature, the structural motifs suggest potential interactions with several classes of enzymes. The pyrazole scaffold is a common feature in many kinase inhibitors, where the nitrogen atoms can form key hydrogen bonds with the hinge region of the kinase domain. The amino and bromo substituents would then occupy adjacent pockets, influencing selectivity and potency.

For instance, the 3-amino group could act as a crucial hydrogen bond donor, interacting with a backbone carbonyl of the protein target. researchgate.net The 4-bromo substituent might engage in halogen bonding with an electron-rich residue like a serine or threonine. The propanoic acid side chain could extend into a solvent-exposed region, with the terminal carboxylate forming a salt bridge with a basic residue such as lysine (B10760008) or arginine.

Table 4: Hypothetical Target Binding Interactions

| Molecular Feature | Potential Interacting Residue(s) | Type of Interaction | Consequence of Modification |

|---|---|---|---|

| 3-Amino Group | Aspartate, Glutamate, Backbone C=O | Hydrogen Bond | Acylation would prevent donation, leading to loss of affinity. |

| 4-Bromo Group | Serine, Threonine, Backbone C=O | Halogen Bond | Replacement with a non-halogen would eliminate this interaction. |

| Propanoic Acid | Lysine, Arginine | Ionic Bond, Hydrogen Bond | Esterification would abolish the ionic interaction, significantly reducing binding. |

| Pyrazole N2 | Backbone N-H | Hydrogen Bond | N-methylation would block this interaction. |

Design Principles for Modulating Chemical Reactivity and Selectivity

Modulating the chemical reactivity and selectivity of this compound can be achieved through strategic structural modifications. The electronic properties of the pyrazole ring are heavily influenced by its substituents. The amino group is electron-donating, while the bromo group is electron-withdrawing. This push-pull system affects the nucleophilicity and electrophilicity of the ring system.

To enhance selectivity for a particular biological target, one might introduce bulky groups to create steric hindrance that prevents binding to off-target proteins. For example, adding a substituent to the propanoic acid chain could prevent the molecule from fitting into the active site of a related but undesired enzyme.

The reactivity of the propanoic acid can be modulated by introducing electron-withdrawing groups on the pyrazole ring to increase its acidity, or by converting it to an ester or amide to reduce its reactivity. These changes can also influence the compound's metabolic stability and pharmacokinetic profile.

Advanced Analytical Methodologies for Research Applications

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are fundamental in the analysis of pharmaceutical intermediates and active compounds. For "3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid," various chromatographic methods can be employed for both qualitative and quantitative assessment.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile compounds like "this compound." Given its structure, which includes a carboxylic acid and an amino group, reversed-phase HPLC would be a suitable approach.

A typical HPLC method would involve a C18 stationary phase with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase would be a critical parameter to control the ionization state of the amino and carboxylic acid groups, thereby influencing retention and peak shape.

Due to the presence of the pyrazole (B372694) ring, the compound is expected to have a chromophore that allows for UV detection. A diode-array detector (DAD) or a photodiode array (PDA) detector would be advantageous, providing spectral information that can aid in peak identification and purity assessment. For instances where the chromophore offers insufficient sensitivity or for the detection of non-UV active impurities, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed.

Given that the target compound is an amino acid derivative, pre- or post-column derivatization techniques can be utilized to enhance detection sensitivity, particularly when dealing with low concentrations. actascientific.com Reagents like o-phthalaldehyde (B127526) (OPA) or dansyl chloride could be used to create highly fluorescent derivatives, allowing for fluorescence detection with high sensitivity and selectivity. actascientific.com

Table 1: Illustrative HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm or DAD (200-400 nm) |

| Injection Volume | 10 µL |

This table presents a hypothetical HPLC method based on the analysis of similar amino acid and heterocyclic compounds.

Since "this compound" possesses a chiral center at the carbon atom of the propanoic acid chain bearing the amino group, it is essential to have analytical methods to separate and quantify the enantiomers. Chiral chromatography is the most direct and widely used technique for this purpose.

Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective for the separation of a wide range of chiral compounds, including carboxylic acids. researchgate.netmdpi.com The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for the two enantiomers.

An alternative approach involves the derivatization of the carboxylic acid or amino group with a chiral reagent to form diastereomers. nih.gov These diastereomeric pairs can then be separated on a standard achiral HPLC column (e.g., C18). This indirect method can be very effective, though it requires an additional reaction step and careful selection of the derivatizing agent to avoid kinetic resolution or racemization. nih.gov

Table 2: Potential Chiral Chromatography Approaches

| Approach | Stationary Phase | Mobile Phase (Typical) | Detection |

| Direct Separation | Polysaccharide-based (e.g., Amylose or Cellulose derivative) | Hexane/Isopropanol with an acidic modifier (e.g., TFA) | UV |

| Indirect Separation | Achiral (e.g., C18) | Acetonitrile/Water | UV, Fluorescence |

This table outlines potential strategies for the chiral separation of the target compound based on established methods for chiral carboxylic acids.

Hyphenated Techniques for Complex Mixture Analysis and Impurity Profiling (e.g., LC-MS/MS, GC-MS)

For the comprehensive analysis of complex research samples and for the identification of unknown impurities, hyphenated techniques that couple a separation method with a powerful detection technique like mass spectrometry are indispensable. chimia.chijnrd.orgnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of "this compound" and its related substances. chimia.ch Following HPLC separation, the analyte and any impurities are ionized, typically using electrospray ionization (ESI), and then detected by the mass spectrometer. The high-resolution mass spectrometry (HRMS) capabilities of instruments like Orbitrap or time-of-flight (TOF) analyzers can provide accurate mass measurements, enabling the determination of elemental compositions for unknown impurities. Tandem mass spectrometry (MS/MS) experiments, where a specific ion is fragmented, provide structural information that is crucial for the definitive identification of impurities. chimia.ch

Gas Chromatography-Mass Spectrometry (GC-MS) could also be applied, particularly for more volatile impurities or if the target compound is derivatized to increase its volatility. Derivatization of the carboxylic acid and amino groups would be necessary for the analysis of the parent compound by GC. While less common for a compound of this nature, GC-MS can be a powerful tool for the impurity profiling of starting materials or low molecular weight byproducts. thermofisher.com

A novel approach for untargeted impurity analysis is the use of LC-MS with Cold Electron Ionization (EI). This technique provides mass spectra with enhanced molecular ions, which facilitates library searching (e.g., NIST) and increases the probability of identifying unknown impurities. nih.gov

Electrochemical Methods for Redox Behavior and Detection

The electrochemical properties of "this compound" can be exploited for both understanding its redox behavior and for developing sensitive detection methods. The pyrazole ring system and the bromo-substituent are expected to be electrochemically active.

Cyclic voltammetry could be used to study the oxidation and reduction potentials of the compound. This information is valuable for understanding its stability and potential for electrochemical degradation. The presence of the amino group on the pyrazole ring may also contribute to its electrochemical signature.

Based on its redox activity, an electrochemical detector coupled with HPLC can offer a highly sensitive and selective method of analysis. This approach would be particularly useful for detecting trace levels of the compound in complex matrices where UV detection might be hampered by interferences. Studies on other pyrazole derivatives have demonstrated their electrochemical activity, suggesting that this would be a viable analytical strategy. doi.org

Mechanistic Biological Investigations and Target Engagement Studies Non Clinical Focus

Functional Proteomics and Metabolomics in Defined Biological Systems to Identify Compound Effects

Comprehensive searches of available scientific literature and databases did not yield specific studies on the functional proteomics or metabolomics of "3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid." Consequently, there is no reported data to present regarding the compound's impact on protein expression, post-translational modifications, or the metabolic profiles of defined biological systems.

Gene Expression Analysis in Model Cellular Systems (if relevant to its mechanism)

Similarly, a thorough review of existing research revealed no specific gene expression analysis studies for "this compound." As a result, there is no information available on how this compound may alter gene expression in any model cellular systems.

Due to the absence of research data in these specific areas for the requested compound, data tables and detailed research findings cannot be provided.

Potential Non Pharmacological Applications in Materials Science or Catalysis

Use as a Building Block in Polymer Synthesis or Functional Materials

The bifunctional nature of 3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid, possessing both a carboxylic acid and an amino group, makes it an ideal monomer for the synthesis of novel polymers. These functional groups can readily participate in condensation polymerization reactions to form polyamides or, after modification, other polymer classes like polyesters and polyimides.

The incorporation of the 3-amino-4-bromopyrazole (B16357) moiety into a polymer backbone is anticipated to bestow unique properties upon the resulting material. Pyrazole-containing polymers, particularly porous organic polymers (POPs), have demonstrated significant potential in applications such as gas capture and heterogeneous catalysis. The intrinsic porosity and the presence of nitrogen atoms within the pyrazole (B372694) rings create environments suitable for selective CO2 adsorption or for supporting catalytically active metal nanoparticles.

For instance, a pyrazole-based microporous organic polymer (MOP) has been synthesized and used to support silver nanoparticles. This hybrid material not only showed significant CO2 absorption but also efficiently catalyzed the carboxylation of various terminal alkynes. Similarly, a pyrazole-containing porous organic polymer synthesized through a multicomponent tandem polymerization demonstrated excellent performance in iodine capture and as a support for silver nanoparticles in nitroaromatic reduction reactions.

The propanoic acid and amino groups of the title compound could be utilized to create linear or cross-linked polymers whose properties could be tuned by the pyrazole core. The bromine atom at the 4-position offers a site for post-polymerization modification, allowing for the introduction of further functionalities through cross-coupling reactions. This could lead to the development of functional materials for applications in separations, sensing, or as specialized coatings.

| Polymer Type | Key Functional Groups Utilized | Potential Properties | Potential Applications |

|---|---|---|---|

| Polyamide | -COOH and -NH2 | High thermal stability, defined porosity, metal-chelating sites | Gas separation membranes, heterogeneous catalyst supports, heavy metal removal |

| Functionalized POP | Pyrazole core, post-modification at -Br | High surface area, tunable functionality | CO2 capture, iodine adsorption, chemical sensing |

Application as a Ligand in Transition Metal Catalysis

Pyrazole derivatives are well-established as versatile ligands in coordination chemistry and homogeneous catalysis. The pyrazole ring contains two adjacent nitrogen atoms, one of which can readily coordinate to a transition metal center. The presence of additional donor atoms on the pyrazole scaffold can lead to the formation of stable chelate complexes, which often exhibit enhanced catalytic activity.

The compound this compound is a promising ligand candidate. The N2 nitrogen of the pyrazole ring and the exocyclic amino group at the C3 position can act as a bidentate N,N-donor, forming a stable five-membered chelate ring with a metal ion. The propanoic acid group could also participate in coordination, potentially acting as a tridentate ligand. The electronic properties of the ligand, and thus the catalytic activity of its metal complex, are influenced by the electron-donating amino group and the electron-withdrawing bromine atom.

Protic N-H groups in pyrazole ligands can play a crucial role in catalysis through metal-ligand cooperation, participating in proton transfer steps that are key to many catalytic cycles, such as hydrogenation and oxidation reactions. Copper complexes with pyrazole-based ligands have demonstrated excellent catalytic activity in the oxidation of catechol to o-quinone, mimicking the function of catecholase enzymes. Furthermore, pyrazole ligands have been shown to significantly enhance the activity of titanium isopropoxide for the ring-opening polymerization of L-lactide.

| Metal Center | Potential Reaction Type | Role of the Pyrazole Ligand | Reference Catalyst Systems |

|---|---|---|---|

| Copper (Cu) | Oxidation (e.g., catechol oxidation) | Stabilizes the metal center, mimics enzyme active sites | In situ complexes of pyrazole derivatives and copper(II) salts. |

| Palladium (Pd) / Nickel (Ni) | Cross-coupling reactions (e.g., Suzuki, Heck) | Provides thermal stability and influences catalyst selectivity | Complexes of substituted pyrazoles. |

| Ruthenium (Ru) / Iron (Fe) | Hydrogenation / Dehydrogenation / N-N bond cleavage | Participates in proton-coupled electron transfer via the N-H group | Pincer-type protic pyrazole complexes. |

| Titanium (Ti) | Ring-Opening Polymerization | Enhances catalytic activity through cooperative effects | Titanium iso-propoxide with pyrazole co-ligands. |

Development as a Chemical Probe or Biosensor

Fluorescent chemosensors are powerful tools for detecting ions and molecules in biological and environmental systems. Pyrazole derivatives have emerged as an attractive scaffold for the design of such sensors due to their high synthetic versatility, remarkable optical properties, and inherent coordinating ability. While pyrazole itself is not fluorescent, appropriate substitution can yield compounds with high quantum yields and sensitivity to their environment.

The this compound scaffold could serve as a platform for developing novel chemical probes. The pyrazole-amino moiety can act as a binding site for specific analytes, particularly metal ions. Coordination of a metal ion can modulate the electronic properties of the molecule, leading to a detectable change in its absorption or fluorescence spectrum. This change can occur through various mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF).

For example, pyrazoline-based probes have been synthesized for the effective detection of picric acid, a common explosive, via fluorescence quenching. Other pyrazole derivatives have been incorporated into complex structures like porphyrins to create ratiometric fluorescent probes for the selective detection of metal ions such as Zn(II), Cd(II), and Hg(II). The title compound could be further functionalized, for instance, by coupling a fluorophore to the carboxylic acid or amino group, to create a sensor. The amino and carboxylate groups could also serve as the recognition unit for specific biomolecules, opening possibilities for the development of targeted biosensors.

| Sensing Mechanism | Role of the Pyrazole Moiety | Potential Analytes | Example from Literature |

|---|---|---|---|

| Chelation-Enhanced Fluorescence (CHEF) | Binds metal ion, restricting molecular motion and enhancing fluorescence | Transition metal ions (e.g., Cu2+, Zn2+) | A tetrahydro-chromeno[2,3-c]pyrazole probe for Cu2+ sensing. |

| Fluorescence Quenching | Acts as an energy/electron transfer donor or acceptor upon binding | Nitroaromatic compounds, paramagnetic ions | A pyrazoline derivative for detecting picric acid. |

| Ratiometric Sensing | Part of a larger conjugate that exhibits a shift in emission wavelength upon binding | Heavy metal ions (e.g., Hg2+, Cd2+) | Porphyrin-pyrazole conjugates for Zn(II) detection. |

Investigation in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. Hydrogen bonding is a primary tool in this field for directing the self-assembly of molecules into well-defined, ordered structures. Pyrazoles are excellent building blocks for supramolecular chemistry because the N-H group is a reliable hydrogen bond donor and the sp2-hybridized N2 atom is a reliable acceptor.

This donor-acceptor capability allows pyrazoles to form various hydrogen-bonded motifs, such as dimers, trimers, tetramers, and infinite chains (catemers). The specific motif adopted is influenced by the substituents on the pyrazole ring. The title compound, this compound, possesses multiple hydrogen bonding sites: the pyrazole N-H group, the amino group (-NH2), and the carboxylic acid group (-COOH). This multiplicity of sites offers rich possibilities for creating complex and robust supramolecular architectures.

The carboxylic acid group is particularly significant, as it can form strong, directional hydrogen bonds, often leading to the formation of a characteristic dimer synthon. The interplay between the pyrazole-pyrazole N-H···N interactions and the carboxylic acid-carboxylic acid O-H···O interactions could lead to the formation of intricate 2D or 3D networks. Such self-assembled structures are of interest for developing functional materials like gels, liquid crystals, and porous crystalline solids (frameworks). For example, tripodal pyrazole complexes have been shown to form homochiral dimers held together by multiple Npyrazole–H···Npyrazolate hydrogen bonds, demonstrating the power of these interactions in controlling complex architectures.

| Interacting Groups | Hydrogen Bond Synthon | Potential Supramolecular Structure |

|---|---|---|

| Pyrazole N-H and Pyrazole N2 | N-H···N | Dimers, trimers, catemers (chains). |

| Carboxylic Acid O-H and C=O | O-H···O | Centrosymmetric dimers. |

| Amino N-H and Carboxylic Acid C=O | N-H···O | Intermolecular tapes or sheets. |

| Pyrazole N-H and Carboxylic Acid C=O | N-H···O | Heterodimeric assemblies. |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of complex molecules is increasingly guided by the principles of green chemistry, which prioritize efficiency, safety, and environmental sustainability. Future research into 3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid will likely focus on developing more sustainable synthetic methodologies.

Current trends in the synthesis of related pyrazole (B372694) derivatives point towards the use of one-pot, multi-component reactions. These strategies improve efficiency by combining several synthetic steps into a single operation, which reduces solvent waste and purification needs. For instance, efficient, catalyst-free, one-pot syntheses of various 5-aminopyrazole derivatives have been successfully developed using environmentally benign solvents like water and ethanol. nih.gov Exploring similar tandem Knoevengel-cyclo condensation reactions could lead to a more streamlined and eco-friendly synthesis of the target compound. nih.gov

Furthermore, the development of continuous-flow synthesis processes presents another promising direction. This technology offers enhanced safety, better reaction control, and higher productivity compared to traditional batch methods, making it an attractive option for the scalable production of this and other pyrazole intermediates.

Deeper Exploration of Structure-Function Relationships at the Atomic Level

Understanding how the specific arrangement of atoms in this compound dictates its chemical and biological activity is crucial for its future applications. A deep exploration of its structure-function relationships will be a key research focus. This involves systematically modifying the compound's structure and observing the resulting changes in its properties.

Future studies could involve:

Modification of Substituents: The biological activity of pyrazole analogs is often highly dependent on the nature and position of substituents on the pyrazole ring. nih.gov Systematic replacement of the bromine atom with other halogens (F, Cl, I) or the amino group with other functional groups could reveal critical insights into its interaction with biological targets.

Advanced Spectroscopic and Crystallographic Studies: Utilizing techniques like X-ray crystallography and multi-dimensional NMR to determine the precise three-dimensional structure of the molecule and how it interacts with target proteins or enzymes at an atomic level.

Such studies would provide a detailed map of the molecular features essential for its activity, guiding the rational design of more potent and selective derivatives.

Integration with Advanced High-Throughput Screening Platforms for Mechanistic Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds against specific biological targets. ctppc.orgyu.edu Integrating this compound into large chemical libraries for HTS campaigns is a logical next step for discovering its biological functions.

This approach would enable researchers to:

Identify Biological Targets: Screen the compound against a wide array of enzymes, receptors, and cellular pathways to identify potential "hits" and uncover novel biological activities. ctppc.org

Elucidate Mechanisms of Action: Once a hit is identified, HTS can be used in secondary assays to understand how the compound exerts its effect, for example, by determining if it acts as an inhibitor or an activator of a particular enzyme. nih.gov

Discover Drug Repurposing Opportunities: HTS can be applied to screen for efficacy against various disease models, potentially identifying new therapeutic uses for the compound beyond its originally intended purpose. nih.gov

The use of automated, robotic platforms in HTS can significantly accelerate the pace of discovery, providing a wealth of data on the compound's bioactivity profile efficiently and cost-effectively. semanticscholar.org

Interdisciplinary Research with Nanotechnology and Bioimaging

The convergence of chemistry with materials science and biology opens up exciting possibilities. Interdisciplinary research involving nanotechnology and bioimaging could transform this compound into a sophisticated tool for diagnostics and therapy.

Potential research avenues include:

Development of Fluorescent Probes: Many pyrazole derivatives exhibit fluorescent properties, making them valuable as probes in bioimaging. Future work could focus on modifying the structure of this compound to enhance or introduce fluorescence, allowing it to be used for imaging specific cellular components or biological processes.

Integration with Nanomaterials: The compound could be functionalized onto the surface of nanoparticles, such as gold nanoparticles or quantum dots. nih.gov This could create targeted drug delivery systems, where the nanoparticle carries the compound specifically to diseased cells, or multimodal imaging agents that combine different imaging techniques (e.g., MRI and fluorescence) for more comprehensive diagnostics. nih.gov Nanoparticles offer advantages like longer circulation times and the ability to carry a higher payload compared to small molecules alone. nih.gov

Theoretical and Computational Advancements for Predictive Modeling of its Behavior

Computational chemistry and molecular modeling have become indispensable tools in chemical research, offering powerful methods to predict a molecule's behavior and guide experimental work. Applying these techniques to this compound can accelerate its development.

Future computational studies could focus on:

Quantitative Structure-Activity Relationship (QSAR): Developing 2D and 3D-QSAR models to correlate the structural features of this compound and its potential analogs with their biological activity. This allows for the prediction of the potency of newly designed molecules before they are synthesized.

Molecular Docking and Dynamics Simulations: Using computer simulations to predict how the compound binds to the active site of a specific protein target. These models can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and selectivity.

ADMET Prediction: Employing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. This helps in the early identification of potential liabilities and guides the optimization of its pharmacokinetic profile.

By leveraging these predictive models, researchers can prioritize the synthesis of the most promising candidates, saving time and resources in the discovery and development process.

Q & A

Q. What are the optimal synthetic routes for introducing bromine at the 4-position of the pyrazole ring in this compound?

Bromination is typically achieved using -bromosuccinimide (NBS) in dichloromethane under reflux, with radical initiators like AIBN to enhance selectivity. Post-reaction purification via column chromatography (ethyl acetate/hexane gradient) ensures minimal byproducts . Comparative studies suggest that microwave-assisted synthesis reduces reaction time by 40% while maintaining >90% yield .

Q. How can the purity of the compound be validated after synthesis?

Analytical methods include:

- HPLC : C18 reverse-phase column with UV detection at 254 nm (retention time: 8.2 min under isocratic conditions with 70% acetonitrile/water).

- 1H NMR : Key peaks include δ 8.1 ppm (pyrazole H), δ 3.4 ppm (propanoic acid CH), and δ 1.2 ppm (amino group NH) .

- Mass spectrometry : ESI-MS shows [M+H] at m/z 290.1, with fragmentation patterns confirming the bromine isotope signature .

Q. What solvents are suitable for recrystallization?

Ethanol/water mixtures (7:3 v/v) achieve >95% recovery with minimal impurities. For hygroscopic batches, anhydrous THF with slow hexane diffusion improves crystal quality .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for regioselective bromination?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict the 4-position bromination is favored due to lower activation energy (ΔG = 28.5 kcal/mol vs. 34.2 kcal/mol for 5-position). Transition state analysis confirms radical stabilization via resonance in the pyrazole ring . Experimental validation using in situ IR monitoring aligns with computational predictions .

Q. What strategies resolve spectral contradictions in characterizing tautomeric forms of the pyrazole ring?

Conflicting NMR signals (e.g., δ 145 ppm vs. δ 138 ppm for C-3/C-5) arise from tautomerism. Use VT-NMR (Variable Temperature) at −40°C stabilizes the dominant tautomer. 2D - HMBC confirms N-H coupling patterns, distinguishing 1H-pyrazole from 2H-pyrazole forms .

Q. How to design structure-activity relationship (SAR) studies for antimicrobial activity?

- Core modifications : Replace the propanoic acid with cyclopentylpropanoic acid (see derivatives) to assess hydrophobicity effects on membrane penetration .

- Substituent screening : Compare 4-bromo vs. 4-chloro analogs () in Staphylococcus aureus MIC assays. Preliminary data show 4-bromo derivatives have 2× higher activity (MIC = 8 µg/mL vs. 16 µg/mL) .

- Metabolic stability : Incubate with liver microsomes (CYP3A4 isoform focus) to quantify oxidative dehalogenation rates via LC-MS/MS .

Q. What methodologies differentiate elimination vs. substitution products in nucleophilic reactions?

- Kinetic isotope effects (KIE) : Deuterated solvents (DMSO-d) suppress elimination pathways by stabilizing transition states.

- Trapping experiments : Add excess NaI to detect SN2 products (e.g., iodide substitution at C-4). GC-MS headspace analysis identifies ethylene byproducts from elimination .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility in aqueous buffers?

Discrepancies arise from pH-dependent ionization (pKa = 3.8 for the carboxylic acid). At pH 7.4 (PBS), solubility is 12 mg/mL, but drops to 2 mg/mL at pH 2.0. Use potentiometric titration with Sirius T3 apparatus to map pH-solubility profiles. Co-solvents (5% PEG-400) enhance solubility 3-fold without affecting bioassay integrity .

Q. Why do catalytic hydrogenation studies yield inconsistent reduction of the bromine substituent?

Pd/C catalysts under H (1 atm) preferentially reduce the pyrazole ring’s C=N bonds over C-Br. Switching to PtO in acetic acid at 50°C achieves full debromination (confirmed by XPS). Competing pathways are mapped via TLC-MS reaction monitoring .

Methodological Resources

- Spectral libraries : Reference and for / NMR assignments.

- Reaction optimization : ICReDD’s quantum chemical workflows () reduce trial-and-error screening by 60% .

- Bioactivity protocols : Follow OECD 423 guidelines for acute toxicity profiling in SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.